3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride
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Overview
Description
3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride typically involves the reaction of 2-pyridone with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 2-pyridone, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The 2-pyridone is reacted with formaldehyde and methylamine in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous stirring to ensure uniform mixing of the reactants. The product is then isolated using industrial filtration and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridinone ring.
Reduction: Alcohol derivatives of the pyridinone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: The parent compound without the methylamino group.
3-(Aminomethyl)-1H-pyridin-2-one: Similar structure but with an amino group instead of a methylamino group.
3-(Dimethylaminomethyl)-1H-pyridin-2-one: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
3-(methylaminomethyl)-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-8-5-6-3-2-4-9-7(6)10;/h2-4,8H,5H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPJIGHBNPNHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CNC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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